(E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(furan-2-yl)acrylamide
CAS No.: 1798417-24-9
Cat. No.: VC4847319
Molecular Formula: C17H18FNO3
Molecular Weight: 303.333
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1798417-24-9 |
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Molecular Formula | C17H18FNO3 |
Molecular Weight | 303.333 |
IUPAC Name | (E)-N-[2-(2-fluorophenyl)-2-methoxypropyl]-3-(furan-2-yl)prop-2-enamide |
Standard InChI | InChI=1S/C17H18FNO3/c1-17(21-2,14-7-3-4-8-15(14)18)12-19-16(20)10-9-13-6-5-11-22-13/h3-11H,12H2,1-2H3,(H,19,20)/b10-9+ |
Standard InChI Key | PGLCJJFSRWUUIL-MDZDMXLPSA-N |
SMILES | CC(CNC(=O)C=CC1=CC=CO1)(C2=CC=CC=C2F)OC |
Introduction
Synthesis
The synthesis of (E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(furan-2-yl)acrylamide typically involves:
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Preparation of intermediates:
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The furan-2-yl-acrylamide moiety is synthesized via an aldol condensation reaction using a furan derivative and an acrylamide precursor.
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The 2-fluorophenyl methoxypropylamine is prepared by introducing the methoxy group and fluorine atom into a phenyl ring through nucleophilic substitution or Friedel-Crafts reactions.
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Coupling reaction:
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The two intermediates are coupled using amide bond formation techniques, such as employing carbodiimide-based coupling agents (e.g., EDC or HATU) in the presence of a base.
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Purification:
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The final product is purified using recrystallization or chromatography techniques to ensure high purity.
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Characterization Techniques
The compound can be characterized using the following analytical methods:
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Nuclear Magnetic Resonance (NMR):
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Proton (H) and Carbon (C) NMR spectra confirm the structure by identifying chemical shifts corresponding to the furan ring, fluorophenyl group, and amide functionality.
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Mass Spectrometry (MS):
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Provides molecular weight confirmation and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Detects characteristic functional group vibrations, such as C=O stretching (~1650 cm) for the amide group.
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X-Ray Crystallography:
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Used to determine the precise three-dimensional arrangement of atoms in crystalline forms.
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Biological Activity
Compounds with similar structures often exhibit pharmacological properties due to their ability to interact with biological targets:
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The fluorophenyl group may enhance binding affinity to enzymes or receptors.
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Furan derivatives are known for antimicrobial, anti-inflammatory, and anticancer activities.
Drug Development
The combination of fluorine and heterocyclic systems suggests potential as a lead compound for drug discovery in areas such as:
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Oncology
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Neurological disorders
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Anti-infective agents
Material Science
Acrylamide derivatives are sometimes used in polymer science for creating functional materials with specific properties.
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